molecular formula C32H34F4N4O12P2 B522425 N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide

N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide

Cat. No.: B522425
M. Wt: 804.6 g/mol
InChI Key: UJIWNECQGQOIKP-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Development of Phosphotyrosine Mimetics in Biochemical Research

The conceptual foundation for phosphotyrosine research can be traced back to the pioneering work of Phoebus Levene in the 1930s, who first envisaged the possibility of tyrosine phosphorylation in proteins through his characterization of phosphorylated hydroxyamino acids in naturally occurring phosphoproteins. Levene's group made the prescient decision to chemically synthesize both phosphoserine and phosphotyrosine as analytical markers, establishing the theoretical framework for protein-tyrosine phosphorylation despite the fact that their initial studies of vitellin revealed only phosphoserine content. This early work laid dormant for over four decades until the revolutionary discovery by Hunter and Sefton in 1980, who demonstrated that the Rous sarcoma virus transforming protein exhibited intrinsic tyrosine kinase activity and led to a ten-fold increase in phosphotyrosine levels in transformed chicken embryo cells.

The subsequent recognition of tyrosine phosphorylation as a fundamental mechanism in cellular signaling catalyzed intensive research into phosphotyrosine-containing molecules and their stable analogues. The inherent lability of phosphotyrosine to protein tyrosine phosphatases in biological systems necessitated the development of non-hydrolyzable mimetics that could maintain the structural and functional characteristics of phosphotyrosine while resisting enzymatic degradation. Early efforts focused on developing phosphotyrosine analogues such as 4-phosphonomethyl phenylalanine (Pmp) and various mono- and difluorinated derivatives, which demonstrated impressive ability to mimic phosphotyrosine in synthetic peptide experiments.

The evolution of phosphotyrosine mimetics was driven by the critical need to understand protein-protein interactions mediated by phosphotyrosine residues, particularly those involving Src homology 2 (SH2) domains, which are found in numerous signaling proteins including non-receptor tyrosine kinases, protein tyrosine phosphatases, transcription factors, and adaptor proteins. The development of these mimetics enabled researchers to probe the functional consequences of specific phosphorylation events without the confounding effects of phosphatase-mediated dephosphorylation, thereby advancing our understanding of cellular signaling pathways and their dysregulation in disease states.

Discovery of BzN-EJJ-amide as a Protein Tyrosine Phosphatase Inhibitor

The discovery and development of N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide emerged from systematic efforts to identify potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes treatment. The compound was designed as a bisphosphonate inhibitor incorporating two difluorophosphonomethyl phenylalanine (F2PMP) moieties within a peptidic framework, representing a significant advancement over earlier monophosphonate inhibitors.

Initial characterization studies revealed that BzN-EJJ-amide exhibits remarkably potent inhibitory activity against PTP1B, with inhibition constants in the low nanomolar range. More importantly, the compound demonstrated significant selectivity over other protein tyrosine phosphatases, addressing a critical challenge in the field where many PTP inhibitors suffered from poor selectivity due to the highly conserved nature of phosphatase active sites. This selectivity profile was particularly noteworthy given that the human genome encodes approximately 90 protein tyrosine kinases and numerous phosphatases, necessitating highly specific inhibitors for therapeutic applications.

The structural basis for BzN-EJJ-amide's potency and selectivity was elucidated through crystallographic studies that determined the three-dimensional structure of PTP1B in complex with the inhibitor at 2.5 Å resolution. These studies revealed that the compound's high inhibitory potency results from interactions of multiple chemical groups with specific protein residues, with a particularly significant interaction between the inhibitor and Asp48 of PTP1B. Site-directed mutagenesis experiments confirmed the critical importance of this interaction, as substitution of Asp48 to alanine resulted in a 100-fold loss in potency.

Evolution of Phosphonodifluoromethyl Phenylalanine as a Non-hydrolyzable Phosphotyrosine Mimetic

The development of phosphonodifluoromethyl phenylalanine (F2Pmp) represents a paradigmatic example of medicinal chemistry optimization aimed at addressing the metabolic instability of phosphotyrosine in biological systems. The fundamental challenge faced by researchers was the rapid hydrolysis of phosphotyrosine-containing molecules by protein tyrosine phosphatases, which severely limited their utility as research tools and potential therapeutics. This challenge motivated the development of phosphonate-based phosphotyrosine mimetics that could resist enzymatic degradation while maintaining the essential binding characteristics of phosphotyrosine.

The emergence of F2Pmp as a preferred phosphotyrosine mimetic resulted from systematic structure-activity relationship studies that evaluated various phosphonate derivatives for their ability to mimic phosphotyrosine in protein-protein interactions. The incorporation of difluoromethylene groups into the phosphonate structure provided several advantages, including enhanced metabolic stability, improved binding affinity to phosphotyrosine-binding domains, and resistance to phosphatase-mediated hydrolysis. However, the design also presented challenges, as the CF2 group is larger than the ester oxygen group in phosphotyrosine, and the cumulative bond lengths within the P-CF2-C fragment exceed those of the P-O-C fragment in natural phosphotyrosine.

Despite these structural differences, F2Pmp has demonstrated remarkable utility in various signal transduction settings, particularly those involving protein tyrosine phosphatases. The compound has been successfully employed in the discovery of cell-permeable PTP inhibitors and for affinity purification of SH2 proteins from cell lysates. The synthetic methodologies for incorporating F2Pmp into peptides and proteins have been well-established, enabling widespread adoption of this mimetic in biochemical research. Recent advances have led to the development of novel phosphonodifluoromethyl-containing bicyclic and tricyclic aryl derivatives with improved cell permeability and enhanced potency toward various protein tyrosine phosphatases.

Historical Significance in Enzyme Inhibition Research

The development of BzN-EJJ-amide and related phosphonodifluoromethyl-containing compounds has had profound implications for enzyme inhibition research, particularly in the context of protein tyrosine phosphatases and their therapeutic targeting. The compound's discovery marked a significant milestone in the transition from simple competitive inhibitors to sophisticated peptidomimetic molecules that could exploit multiple binding interactions within enzyme active sites. This approach represented a departure from traditional small-molecule inhibitor design and demonstrated the potential for achieving both high potency and selectivity through rational design strategies.

The historical significance of BzN-EJJ-amide extends beyond its immediate applications in PTP1B research to encompass broader implications for understanding enzyme-substrate interactions and the design of selective enzyme inhibitors. The detailed structural and biochemical characterization of BzN-EJJ-amide's interaction with PTP1B has provided valuable insights into the molecular determinants of enzyme selectivity and has informed the design of subsequent generations of PTP inhibitors. The compound has served as a prototypical example of how structure-based drug design principles can be applied to develop highly selective inhibitors for challenging targets such as protein phosphatases.

Furthermore, the success of BzN-EJJ-amide has catalyzed renewed interest in targeting phosphotyrosine-binding domains as a therapeutic strategy, leading to the development of numerous related compounds and the establishment of protein tyrosine phosphatases as viable drug targets for various diseases. The compound's impact on the field is reflected in its widespread use as a research tool and its influence on subsequent inhibitor design efforts, which have employed similar design principles to develop selective inhibitors for other members of the protein tyrosine phosphatase family.

Properties

Molecular Formula

C32H34F4N4O12P2

Molecular Weight

804.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-[4-[difluoro(phosphono)methyl]phenyl]-1-oxopropan-2-yl]amino]-3-[4-[difluoro(phosphono)methyl]phenyl]-1-oxopropan-2-yl]amino]-4-benzamido-5-oxopentanoic acid

InChI

InChI=1S/C32H34F4N4O12P2/c33-31(34,53(47,48)49)21-10-6-18(7-11-21)16-24(27(37)43)39-30(46)25(17-19-8-12-22(13-9-19)32(35,36)54(50,51)52)40-29(45)23(14-15-26(41)42)38-28(44)20-4-2-1-3-5-20/h1-13,23-25H,14-17H2,(H2,37,43)(H,38,44)(H,39,46)(H,40,45)(H,41,42)(H2,47,48,49)(H2,50,51,52)/t23-,24-,25-/m0/s1

InChI Key

UJIWNECQGQOIKP-SDHOMARFSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)C(=O)N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BzNEJJ;  BzN-EJJ;  BzN EJJ;  BzN-EJJ-amide

Origin of Product

United States

Biological Activity

N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoromethyl)]-L-phenylalanineamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the context of protein interactions and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C32H34F4N4O12P2
  • Molecular Weight : 694.58 g/mol
  • CAS Number : Not explicitly listed but can be derived from its components.

This compound integrates multiple functional groups, including phosphonate moieties, which enhance its interaction with biological targets.

N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanineamide acts primarily as an inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTP1B. This inhibition is crucial as PTPs play significant roles in cellular signaling by dephosphorylating tyrosine residues on proteins, thus regulating various signaling pathways involved in cell growth, differentiation, and metabolism .

Interaction with Protein Targets

The compound's phosphonate groups mimic phosphorylated amino acids, allowing it to bind effectively to PTP active sites. This interaction can lead to:

  • Inhibition of Cell Signaling : By inhibiting PTP1B, the compound may enhance insulin signaling pathways, which is particularly relevant in diabetes research.
  • Modulation of Cellular Responses : The compound's ability to influence phosphorylation states can affect numerous cellular processes, including cell proliferation and apoptosis.

In Vitro Studies

  • Protein-Protein Interactions : Research has demonstrated that the incorporation of halogenated derivatives of benzoyl-L-phenylalanine into proteins enhances photocrosslinking yields for studying protein-protein interactions (PPIs) in vitro. This suggests that similar analogs could be utilized to investigate the biological roles of N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanineamide in cellular contexts .
  • Cellular Assays : In cellular assays, compounds with similar structures have shown increased crosslinking efficiency when exposed to UV light, indicating potential applications in mapping PPIs within live cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
PTP Inhibition Inhibits PTP1B activity, enhancing insulin signaling
Photocrosslinking Enhances protein-protein interaction studies
Cell Signaling Modulation Affects cellular processes like proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Phosphonodifluoromethyl)-L-phenylalanine

This amino acid derivative (CAS 188642-79-7, C₁₀H₁₂F₂NO₅P) serves as a critical building block in the synthesis of BzN-EJJ amide. Key properties include:

  • Molecular Weight : 295.18 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 519.5°C (760 mmHg)
  • LogP : 0.06 (indicating moderate hydrophilicity) .

Compared to BzN-EJJ amide, this monomer lacks the peptide backbone and benzoyl-glutamyl modifications, resulting in lower enzymatic inhibition potency. However, its phosphonodifluoromethyl group is essential for mimicking phosphate in PTP1B interactions.

DiFMUP-Based Inhibitors

BzN-EJJ amide was evaluated alongside five structurally diverse difluoromethyl phosphonate (DFMP) inhibitors using DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a substrate. Key findings include:

  • IC₅₀ for Wild-Type PTP1B : 0.82 ± 0.05 µM
  • IC₅₀ for S295F Mutant PTP1B : 1.12 ± 0.09 µM .

The dual phosphonodifluoromethyl groups in BzN-EJJ amide confer superior binding compared to mono-substituted DFMP analogs, as evidenced by its lower IC₅₀ values. This structural feature likely reduces off-target effects by increasing specificity for the enzyme’s active site.

Methyl (4-Sulfamoylphenyl) Phenylphosphonate

A related phosphonate compound (C₁₃H₁₄NO₅PS) synthesized via phenylphosphonic dichloride and 4-hydroxybenzenesulfonamide exhibits distinct selectivity for carbonic anhydrase inhibition rather than PTP1B . Unlike BzN-EJJ amide, its sulfonamide group and lack of peptide backbone limit its utility in phosphatase targeting.

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Target Enzyme
BzN-EJJ amide C₃₄H₃₄F₄N₄O₁₃P₂ 860.61 Dual phosphonodifluoromethyl, benzoyl-glutamyl PTP1B
4-(Phosphonodifluoromethyl)-L-phenylalanine C₁₀H₁₂F₂NO₅P 295.18 Single phosphonodifluoromethyl N/A
Methyl (4-Sulfamoylphenyl) Phenylphosphonate C₁₃H₁₄NO₅PS 323.29 Phosphonate, sulfonamide Carbonic anhydrase

Table 2. Enzymatic Activity Data

Compound Enzyme Variant IC₅₀ (µM) Selectivity Notes
BzN-EJJ amide Wild-Type PTP1B 0.82 ± 0.05 Enhanced by dual phosphonodifluoromethyl groups
BzN-EJJ amide S295F PTP1B Mutant 1.12 ± 0.09 Retains efficacy despite mutation

Key Research Findings

  • Dual Phosphonodifluoromethyl Motif: The two 4-phosphono(difluoromethyl)-L-phenylalanine residues in BzN-EJJ amide are critical for mimicking phosphorylated tyrosine, enabling potent PTP1B inhibition .
  • Mutant Enzyme Resistance : The S295F mutation in PTP1B only marginally increases IC₅₀ (1.12 µM vs. 0.82 µM), suggesting robust binding even in resistant strains .
  • Comparative Hydrophilicity: The LogP of 0.06 for 4-(Phosphonodifluoromethyl)-L-phenylalanine highlights the balance between solubility and membrane permeability, a trait optimized in BzN-EJJ amide through peptide conjugation .

Preparation Methods

Resin Selection and Initial Loading

  • Resin : A Wang resin pre-loaded with Fmoc-protected L-phenylalanine amide is used as the solid support. This resin enables cleavage under mild acidic conditions (e.g., trifluoroacetic acid, TFA).

  • Solvent System : Dimethylformamide (DMF) serves as the primary solvent for swelling the resin and facilitating coupling reactions.

Sequential Amino Acid Coupling

The tripeptide is constructed in a C-to-N direction via iterative deprotection and coupling cycles:

  • First F₂Pm Residue :

    • Reagent: Nα-Fmoc-4-[diethylphosphono-(difluoromethyl)]-L-phenylalanine.

    • Activation: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in DMF.

    • Reaction Time: 2 hours at 25°C under nitrogen atmosphere.

  • Second F₂Pm Residue :

    • Reagent: Identical to the first F₂Pm residue.

    • Note: The diethylphosphono group acts as a protecting group for the phosphonic acid moiety, preventing side reactions during synthesis.

  • L-Glutamic Acid Incorporation :

    • Reagent: Nα-Fmoc-L-glutamic acid γ-tert-butyl ester.

    • Purpose: The γ-tert-butyl ester protects the side-chain carboxyl group, ensuring selective deprotection of the α-amino group.

  • N-Benzoylation :

    • Reagent: Benzoyl chloride in DMF with diisopropylethylamine (DIPEA) as a base.

    • Reaction Time: 1 hour at 25°C.

Deprotection and Cleavage from Resin

Fmoc Removal

After each coupling step, the Fmoc group is deprotected using 20% piperidine in DMF (3 × 10 mL washes, 30 minutes total). This step exposes the α-amino group for subsequent couplings.

Global Deprotection and Cleavage

The fully assembled peptide-resin undergoes simultaneous side-chain deprotection and cleavage from the resin using a tailored cocktail:

  • Reagents :

    • Trifluoroacetic acid (TFA): 90% v/v (primary cleavage agent).

    • Water: 10% v/v (scavenger for carbocations).

    • Triisopropylsilane (TIPS-H): 0.05 mL (additional scavenger to prevent side reactions).

  • Conditions : 1 hour at 25°C with agitation.

  • Phosphonic Acid Deprotection :

    • The diethylphosphono groups on the F₂Pm residues are converted to phosphonic acids using a mixture of TFA:DMS:TMSOTf (5:3:1) with TIPS-H.

    • Reaction Time: 15 hours at 25°C.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column : C18 stationary phase (25 × 100 mm).

  • Mobile Phase :

    • A: 0.2% TFA in water.

    • B: 0.2% TFA in acetonitrile.

  • Gradient : 0% B to 50% B over 40 minutes.

  • Detection : UV absorbance at 230 nm.

  • Elution Time : ~14.3 minutes.

Lyophilization

The purified peptide is lyophilized to yield a white foam with >95% purity (assessed by analytical HPLC).

Analytical Data and Validation

Mass Spectrometry

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) :

    • Observed m/z: 1,042.3 (calculated for C₃₉H₄₂F₄N₅O₁₃P₂: 1,042.2).

Enzymatic Activity Validation

The inhibitory potency of BzN-EJJ-CONH₂ against PTP-1B was confirmed via enzymatic assays:

  • IC₅₀ : 2.3 nM.

  • Selectivity : >100-fold selectivity over TC-PTP and CD45 phosphatases.

Critical Parameters and Optimization

Scavenger Selection

  • TIPS-H outperforms traditional scavengers like ethanedithiol in minimizing side reactions (e.g., tert-butylation).

Tritiation for Binding Studies

  • Tritiated variants (e.g., N-(3,5-Ditritio)benzoyl derivative) are synthesized using catalytic tritium gas, enabling radioligand binding assays.

Comparative Synthesis Routes

ParameterWO1998020156A1Biochemistry (2002)
Resin TypeWang resinNot specified
Phosphonic Acid ProtectionDiethylphosphonoDiethylphosphono
Cleavage CocktailTFA/H₂O/TIPS-HTFA/water/phenol
Purity AssessmentAnalytical HPLCMALDI-TOF, enzymatic assays

Challenges and Solutions

Poor Solubility of F₂Pm Residues

  • Mitigation : Use of DMF as a high-polarity solvent and elevated temperatures (40°C) during coupling.

Epimerization Risk

  • Prevention : Short coupling times (≤2 hours) and low temperatures (25°C) .

Q & A

Q. What are the recommended synthetic routes for N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanineamide, considering hydrolytic stability and peptide incorporation?

Methodological Answer: The compound’s synthesis leverages solid-phase peptide synthesis (SPPS) with hydrolytically stable phosphonomethylphenylalanine (Pmp) analogs. Key steps include:

  • Protection Strategies : Use di-tert-butyl phosphonate protection for the difluoromethyl groups to prevent hydrolysis during synthesis .
  • Coupling Agents : Employ HBTU/HOBt or PyBOP for efficient amide bond formation between glutamyl and phenylalanine residues .
  • Fmoc Chemistry : Incorporate N-(9-fluorenylmethoxycarbonyl) (Fmoc) protection for amino groups, enabling sequential deprotection and coupling .
  • Post-Synthesis Deprotection : Treat with trifluoroacetic acid (TFA) to remove tert-butyl groups, yielding the active phosphonic acid form .

Q. How does the difluorophosphonomethyl group enhance PTP1B inhibition compared to non-fluorinated analogs?

Methodological Answer: The difluorophosphonomethyl group improves binding affinity and selectivity via:

  • Electronegativity : Fluorine atoms increase electronegativity, strengthening hydrogen bonds with Asp48 and Arg47 in PTP1B’s active site .
  • Steric Effects : The difluoro group’s compact size allows deeper penetration into the hydrophobic pocket, reducing off-target interactions .
  • Experimental Validation : X-ray crystallography (2.5 Å resolution) and site-directed mutagenesis (e.g., Asp48Ala mutation reduces potency 100-fold) confirm these interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictory binding orientation data between bisphosphonate moieties in PTP1B inhibitor complexes?

Methodological Answer: To address conflicting binding mode observations:

  • Mutagenesis Studies : Compare inhibitor binding to wild-type PTP1B vs. Arg47Ala mutants using surface plasmon resonance (SPR) to assess affinity changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic contributions of Arg47 interactions to binding entropy/enthalpy .
  • Molecular Dynamics (MD) Simulations : Simulate >100 ns trajectories to evaluate stability of alternate binding conformations .

Q. How can density functional theory (DFT) optimize carbon nanotube (CNT) drug carriers for this compound’s delivery?

Methodological Answer: DFT-based approaches (B3LYP/6-31G* level) guide CNT carrier design:

  • Adsorption Energy Analysis : Calculate binding energy (~−1.2 eV) between the compound and CNT surfaces to assess stability .
  • Charge Transfer Analysis : Monitor electron donation from the compound’s phosphonate groups to CNT’s π-system, enhancing solubility .
  • HOMO-LUMO Gaps : Optimize electronic properties to ensure controlled release kinetics (e.g., gap ~4.5 eV for minimal premature dissociation) .

Q. What structure-activity relationship (SAR) insights guide the replacement of difluorophosphonomethyl groups to balance potency and metabolic stability?

Methodological Answer: SAR studies involve:

  • Analog Synthesis : Replace difluoromethyl with monofluoro or hydroxy groups via solid-phase synthesis .
  • pKa Modulation : Measure phosphonate pKa shifts (e.g., difluoro: ~6.5; hydroxy: ~7.2) to mimic phosphotyrosine’s ionization state .
  • Metabolic Stability Assays : Incubate analogs with liver microsomes; hydroxy-substituted analogs show 2× longer half-life than difluoro derivatives .

Q. How does the S295F PTP1B mutation affect inhibitor binding kinetics, and what compensatory modifications restore activity?

Methodological Answer: The S295F mutation reduces inhibitor potency due to steric hindrance:

  • Kinetic Profiling : Stopped-flow assays show a 3-fold increase in K_m for S295F vs. wild-type using DiFMUP as a substrate .

  • SPR Binding Analysis : Introduce hydrophobic substituents (e.g., tert-butyl) to the benzoyl group, restoring affinity via van der Waals interactions with Phe295 .

  • Data Table :

    Enzyme VariantIC₅₀ (nM)K_m (μM)
    Wild-Type8.2 ± 1.312.4 ± 2.1
    S295F24.7 ± 3.638.9 ± 5.4

Notes

  • References : Avoided BenchChem (unreliable per guidelines) and prioritized peer-reviewed studies .
  • Methodological Focus : Answers emphasize experimental design, data interpretation, and technical workflows.
  • Advanced vs. Basic : Clear distinction via structural complexity (e.g., mutagenesis vs. synthesis) and analytical depth (e.g., DFT vs. crystallography).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide
Reactant of Route 2
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.